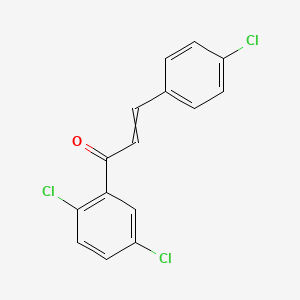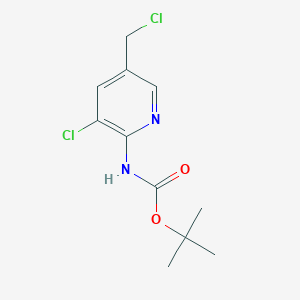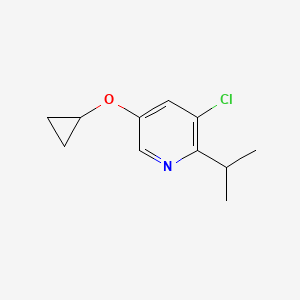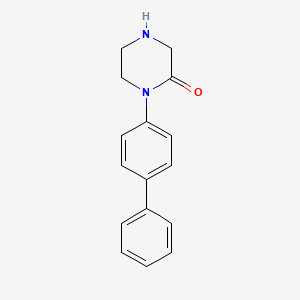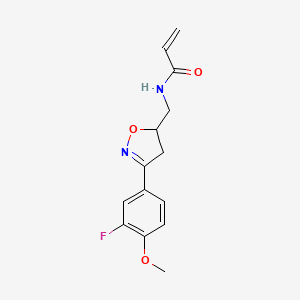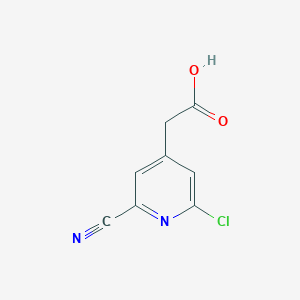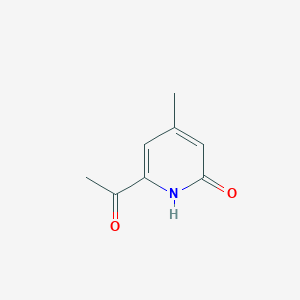
1-(6-Hydroxy-4-methylpyridin-2-YL)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Hydroxy-4-methylpyridin-2-YL)ethanone is an organic compound with the molecular formula C8H9NO2 It is a derivative of pyridine, characterized by the presence of a hydroxy group at the 6th position and a methyl group at the 4th position on the pyridine ring, along with an ethanone group at the 1st position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Hydroxy-4-methylpyridin-2-YL)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-acetyl-6-methylpyridine with appropriate reagents to introduce the hydroxy group at the 6th position. This can be done using selective oxidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes. These processes often start with commercially available precursors such as 2-acetyl-6-methylpyridine. The synthesis involves steps like alkylation, oxidation, and purification to obtain the desired product with high purity and yield.
化学反応の分析
Types of Reactions
1-(6-Hydroxy-4-methylpyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethanone group can be reduced to form alcohols.
Substitution: The methyl and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the ethanone group can produce alcohols.
科学的研究の応用
1-(6-Hydroxy-4-methylpyridin-2-YL)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 1-(6-Hydroxy-4-methylpyridin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and ethanone groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
2-Acetyl-6-methylpyridine: Similar in structure but lacks the hydroxy group at the 6th position.
6-Acetyl-2-methylpyridine: Another derivative with different substitution patterns on the pyridine ring.
1-(6-Methylpyridin-2-yl)ethanone: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
Uniqueness
1-(6-Hydroxy-4-methylpyridin-2-YL)ethanone is unique due to the presence of both hydroxy and ethanone groups, which confer distinct chemical and biological properties
特性
分子式 |
C8H9NO2 |
|---|---|
分子量 |
151.16 g/mol |
IUPAC名 |
6-acetyl-4-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H9NO2/c1-5-3-7(6(2)10)9-8(11)4-5/h3-4H,1-2H3,(H,9,11) |
InChIキー |
JTVUDKZRVLGKOD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)NC(=C1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


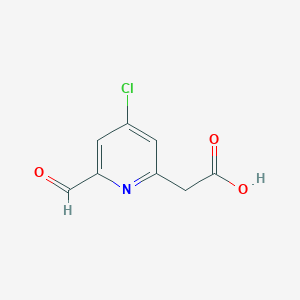
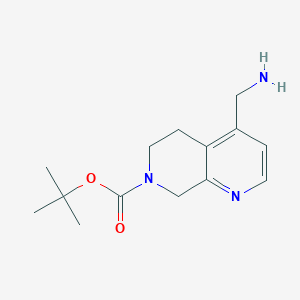
![(1S,2R,9S,11R,12R,15R)-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadec-6-ene-3,8,14-trione](/img/structure/B14853948.png)
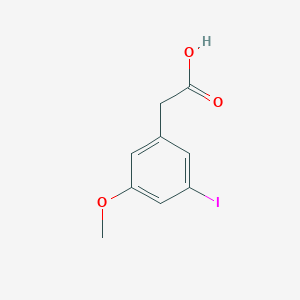
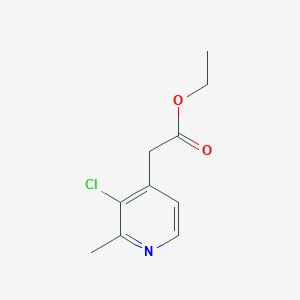
![3-[2-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B14853977.png)
